molecular formula C11H11ClN2 B15296558 3H,4H,9H-pyrido[3,4-b]indole hydrochloride

3H,4H,9H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B15296558
M. Wt: 206.67 g/mol
InChI Key: CQAITBGPYXWPHN-UHFFFAOYSA-N
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Description

3H,4H,9H-Pyrido[3,4-b]indole hydrochloride is a heterocyclic aromatic amine (HAA) characterized by a tricyclic structure comprising a pyridine ring fused to an indole moiety. This compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents such as methanol or dimethyl sulfoxide (DMSO) when heated .

Key physicochemical properties:

  • Molecular formula: C11H9N2·HCl (CAS: 7259-44-1)
  • Molecular weight: 204.66 g/mol
  • Appearance: Yellow crystalline solid
  • Solubility: Slightly soluble in DMSO and methanol under specific conditions .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride

InChI

InChI=1S/C11H10N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,7,13H,5-6H2;1H

InChI Key

CQAITBGPYXWPHN-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C3=CC=CC=C3N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the β-carboline structure . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substitutions

The core pyridoindole structure allows for diverse substitutions, leading to variations in pharmacological and toxicological profiles. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula CAS Number Key Features
3H,4H,9H-Pyrido[3,4-b]indole HCl None (base structure) C11H9N2·HCl 7259-44-1 Base compound; mutagenic potential
Harman (1-Methyl-9H-pyrido[3,4-b]indole HCl) Methyl at N1-position C12H11N2·HCl sc-334087 Enhanced receptor affinity; implicated in kidney stone formation
Norharman (9H-Pyrido[3,4-b]indole) No methyl group C11H8N2 244-63-3 Non-methylated analog; lower lipid solubility
3-Methylharman Methyl at C3-position C13H12N2 22314-94-9 Increased carcinogenicity in rodent models
9-(4’-Hydroxyaminophenyl) derivative 4’-Hydroxyaminophenyl at N9 C17H13N3O·HCl RCLST500597 N-hydroxy metabolite; potent mutagen
Methyl ester derivatives Ester at C3-position (e.g., 15) C13H15ClN2O2 115524-39-5 Improved solubility; used as synthetic intermediates

Pharmacological and Toxicological Profiles

  • Mutagenicity and Carcinogenicity: The parent compound and its analogs form DNA adducts via guanine binding, a mechanism linked to carcinogenesis . 3-Methylharman induces liver cancer in rodents at doses as low as 0.01% in diet . 9-(4’-Hydroxyaminophenyl) derivative shows higher mutagenic potency due to its N-hydroxy group, which facilitates DNA interaction .
  • Neuroactivity: Harman and Norharman act as ligands for imidazoline I2 receptors, modulating neurotransmitter release . Methylation at N1 (Harman) enhances receptor binding compared to the non-methylated parent compound .
  • Role in Disease: Urinary levels of Harman and Norharman correlate with kidney stone risk in humans, likely due to oxidative stress pathways .

Biological Activity

3H,4H,9H-Pyrido[3,4-b]indole hydrochloride is a compound belonging to the beta-carboline family, known for its diverse biological activities. This article reviews its biological properties, including anticancer, neuroprotective, and antimicrobial effects, supported by various studies and data.

  • Molecular Formula : C11H8N2·HCl
  • Appearance : Off-white solid
  • Toxicity : Exhibits cytotoxic effects on certain cell lines and has been noted for potential nervous system effects .

Anticancer Activity

Research indicates that 3H,4H-pyrido[3,4-b]indole hydrochloride has significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of pyrido[3,4-b]indoles exhibited IC50 values as low as 80 nM against breast cancer cells and 130 nM against colon cancer cells . The mechanism involves selective G2/M phase cell cycle arrest and interactions with key proteins such as MDM2.

Cancer TypeIC50 (nM)Mechanism of Action
Breast Cancer80G2/M phase arrest
Colon Cancer130Inhibition of MDM2
Melanoma130Induction of apoptosis
Pancreatic Cancer200Selective targeting of cancer cell pathways

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. It is believed to exert protective effects on neuronal cells by modulating oxidative stress and inflammation .

Antimicrobial Activity

3H,4H-pyrido[3,4-b]indole hydrochloride has shown promising antimicrobial properties. Studies have evaluated its efficacy against various pathogens, revealing significant activity against both bacterial and fungal strains. For instance, it has been effective against common plant pathogens in agricultural settings .

Case Studies

  • Elevated Brain Harmane in Essential Tremor Patients : A study indicated that elevated levels of harmane (1-methyl-9H-pyrido[3,4-b]indole) were found in patients with essential tremor compared to controls. This suggests a potential link between this compound and neurological disorders .
  • Fungicidal Activities of β-Carboline Derivatives : A series of β-carboline derivatives were synthesized and tested for fungicidal activity. Notably, some derivatives exhibited higher activity than others based on specific substituents .

The biological activities of 3H,4H-pyrido[3,4-b]indole hydrochloride can be attributed to several mechanisms:

  • Aryl Hydrocarbon Receptor (AHR) Activation : It activates AHR pathways leading to increased expression of cytochrome P450 enzymes involved in drug metabolism .
  • Cytotoxicity through Reactive Oxygen Species (ROS) : The compound induces ROS production in cancer cells, leading to apoptosis .
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, contributing to its neuroprotective effects.

Q & A

Q. Basic Research Focus

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged exposure to oxygen or moisture .
  • Handling : Use fume hoods, nitrile gloves, and PPE. The compound may release toxic fumes (e.g., HCl) upon decomposition .
  • Disposal : Neutralize with sodium bicarbonate before incineration, adhering to EPA guidelines .

How can synthetic routes be optimized to improve the yield of this compound?

Q. Advanced Research Focus

  • Catalyst screening : Test Pd(II)/Pd(0) systems with bulky phosphine ligands to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time by 50% .
  • Post-synthetic modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridine ring to stabilize intermediates .

What mechanisms underlie the reported anticancer activity of 3H,4H,9H-pyrido[3,4-b]indole derivatives?

Q. Advanced Research Focus

  • Enzyme inhibition : The compound inhibits aryl hydrocarbon hydroxylase (AHH), disrupting xenobiotic metabolism and inducing apoptosis in cancer cells .
  • Structural analogs : Modifications at the indole N-H position enhance DNA intercalation, as shown in IC₅₀ values <10 µM against HeLa cells .
    Methodological Insight : Use fluorescence-based assays (e.g., ethidium bromide displacement) to quantify DNA-binding affinity .

How should researchers resolve contradictions in reported biological activities of 3H,4H,9H-pyrido[3,4-b]indole derivatives?

Q. Advanced Research Focus

  • Purity verification : Contradictions may arise from impurities (>5% byproducts). Reanalyze batches via HPLC-MS and compare with reference standards .
  • Model systems : Discrepancies in IC₅₀ values (e.g., murine vs. human cell lines) require cross-validation using isogenic models .
  • Crystallographic data : Confirm stereochemical consistency with deposited structures (e.g., CCDC entries) to rule out conformational artifacts .

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